molecular formula C9H5Cl2IN2 B11812070 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

Katalognummer: B11812070
Molekulargewicht: 338.96 g/mol
InChI-Schlüssel: CUSDKCHBTYGLRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with 2,4-dichlorophenyl and iodine groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate 1,3-diketone followed by iodination. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-4-bromo-1H-pyrazole
  • 3-(2,4-Dichlorophenyl)-4-chloro-1H-pyrazole
  • 3-(2,4-Dichlorophenyl)-4-fluoro-1H-pyrazole

Uniqueness

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can lead to different interactions with molecular targets, making this compound a valuable tool in medicinal chemistry and other research fields .

Eigenschaften

Molekularformel

C9H5Cl2IN2

Molekulargewicht

338.96 g/mol

IUPAC-Name

5-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C9H5Cl2IN2/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,(H,13,14)

InChI-Schlüssel

CUSDKCHBTYGLRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.